Cholest-5-en-3beta-ol, 19-methoxy-
Description
Contextualization within the Cholesterol and Oxysterol Landscape
To appreciate the significance of Cholest-5-en-3beta-ol, 19-methoxy-, it is essential to first understand the landscape of cholesterol and its derivatives.
Significance of Cholesterol Derivatives in Biological Systems
Cholesterol, a 27-carbon lipid molecule, is a cornerstone of animal cell biology. nih.gov It is a vital structural component of cell membranes, influencing their fluidity, integrity, and the function of embedded proteins. frontiersin.orgwikipedia.org Beyond its structural role, cholesterol serves as the precursor for a host of biologically active molecules, including steroid hormones (such as estrogens, androgens, and corticosteroids), bile acids necessary for digestion, and vitamin D. frontiersin.orgbritannica.comnih.gov The modification of cholesterol's structure, even subtly, can lead to a vast array of compounds with diverse and critical functions in the body. nih.gov These derivatives are integral to processes ranging from signal transduction and embryonic development to the regulation of gene expression. nih.govnih.gov
Classification of Oxysterols and Modified Sterols
Oxysterols are a major class of cholesterol derivatives characterized by the addition of one or more oxygen-containing functional groups, such as hydroxyl, keto, or epoxy groups. nih.govwikipedia.org These modifications can occur through enzymatic reactions within the body or via non-enzymatic auto-oxidation. wikipedia.orgsigmaaldrich.com Oxysterols are potent signaling molecules involved in numerous physiological and pathological processes, including the regulation of cholesterol homeostasis, inflammation, apoptosis (programmed cell death), and lipid metabolism. wikipedia.orgcreative-proteomics.com
Modified sterols, a broader category that includes oxysterols, encompass any alteration to the basic cholesterol structure. This can involve changes to the sterol rings, the side chain, or the addition of various functional groups. nih.gov Cholest-5-en-3beta-ol, 19-methoxy- falls into this category as a C-19 functionalized cholesterol derivative. nih.gov The introduction of a methoxy (B1213986) group at the 19th carbon position represents a specific, targeted modification that allows researchers to probe the effects of altering this particular site on the cholesterol backbone.
Structural Relationship to Parent Cholest-5-en-3beta-ol
The parent compound, Cholest-5-en-3beta-ol, is more commonly known as cholesterol. Its structure consists of a rigid four-ring steroid nucleus (cyclopentanoperhydrophenanthrene), a flexible hydrocarbon tail, and a hydroxyl group at the 3-beta position of the A-ring. nih.govnih.gov
Cholest-5-en-3beta-ol, 19-methoxy- retains this fundamental cholesterol structure but features a key modification: the substitution of a hydrogen atom on the angular methyl group at carbon 19 (C19) with a methoxy group (-OCH3). This seemingly small change can have significant implications for the molecule's polarity, steric profile, and its interactions with biological systems.
Historical Perspective of Sterol Research Relevant to the Compound
The journey to understanding modified sterols like Cholest-5-en-3beta-ol, 19-methoxy- is built upon centuries of scientific inquiry. The story begins with the isolation of cholesterol from gallstones in the late 18th century. acs.orgnih.gov Throughout the 19th and early 20th centuries, the fundamental structure of cholesterol was painstakingly elucidated.
A pivotal shift in sterol research occurred in the mid-20th century, moving towards understanding the biosynthesis and metabolism of cholesterol. acs.org This era saw the discovery of the complex enzymatic pathways that convert simpler molecules into cholesterol and subsequently into other vital steroids. acs.orgyoutube.com The identification of key intermediates and the enzymes that produce them laid the groundwork for investigating the roles of various cholesterol derivatives.
Research into plant sterols and stanols, which have cholesterol-lowering properties, also contributed to the broader understanding of how different sterol structures interact with biological systems. nih.govresearchgate.net The development of synthetic methods to create novel cholesterol derivatives, such as the C-19 functionalized cholesterols, has been a more recent advancement. nih.gov These synthetic efforts allow for the creation of specific molecular probes to investigate the precise functions of different parts of the cholesterol molecule and to explore potential therapeutic applications. The synthesis of compounds like Cholest-5-en-3beta-ol, 19-methoxy- is a direct result of this evolution in sterol research, enabling scientists to ask highly specific questions about the biochemical and physiological roles of modified sterols.
Structure
2D Structure
3D Structure
Properties
CAS No. |
1106-13-4 |
|---|---|
Molecular Formula |
C28H48O2 |
Molecular Weight |
416.7 g/mol |
IUPAC Name |
(3S,8S,9S,10S,13R,14S,17R)-10-(methoxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C28H48O2/c1-19(2)7-6-8-20(3)24-11-12-25-23-10-9-21-17-22(29)13-16-28(21,18-30-5)26(23)14-15-27(24,25)4/h9,19-20,22-26,29H,6-8,10-18H2,1-5H3/t20-,22+,23+,24-,25+,26+,27-,28-/m1/s1 |
InChI Key |
CNPRURNPRXVSNA-TURLQYGPSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)COC)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)COC)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)COC)C |
Synonyms |
19-Methoxycholest-5-en-3β-ol |
Origin of Product |
United States |
Metabolism and Biotransformation of Cholest 5 En 3beta Ol, 19 Methoxy
Pathways of Hepatic and Extrahepatic Metabolism
The liver is the central organ for cholesterol and its derivatives' metabolism. nih.gov Hepatic metabolism of sterols involves a multitude of enzymes that can modify the sterol nucleus, side chain, and any synthetic additions, such as the 19-methoxy group in this case. While specific studies on Cholest-5-en-3beta-ol, 19-methoxy- are limited, the metabolic pathways can be inferred from the well-established routes of cholesterol metabolism.
Hepatic Metabolism:
Hydroxylation: The initial and rate-limiting step in the metabolism of many sterols is hydroxylation, catalyzed by cytochrome P450 (CYP) enzymes. mdpi.comnih.gov For cholesterol, CYP7A1 is the key enzyme in the classic pathway of bile acid synthesis. nih.gov It is plausible that Cholest-5-en-3beta-ol, 19-methoxy- undergoes hydroxylation at various positions on the steroid nucleus or the side chain.
Oxidation: Following hydroxylation, further oxidation can occur, converting hydroxyl groups to keto groups.
Demethylation: The 19-methoxy group is a primary target for metabolism. O-demethylation, a common reaction for methoxy (B1213986) groups, would be carried out by hepatic CYPs, leading to the formation of a 19-hydroxy derivative.
Conjugation: To increase water solubility for excretion, the sterol and its metabolites can be conjugated with glucuronic acid or sulfate (B86663). nih.gov
Extrahepatic Metabolism:
While the liver is the primary site, metabolism of sterols also occurs in other tissues. nih.gov Tissues such as the intestine, adrenal glands, and gonads possess the enzymatic machinery to modify sterols. The extent and nature of extrahepatic metabolism of Cholest-5-en-3beta-ol, 19-methoxy- would depend on its tissue distribution and the specific enzymes present in those tissues. The intestine, for instance, is known to play a significant role in the metabolism and absorption of dietary sterols. nih.gov
Enzymatic Conversions and Metabolic Intermediates
The enzymatic conversion of Cholest-5-en-3beta-ol, 19-methoxy- likely involves a cascade of reactions leading to various intermediates. Based on known sterol metabolism, the following enzymatic conversions and intermediates can be postulated:
| Enzyme Family | Potential Conversion | Resulting Intermediate |
| Cytochrome P450 (CYP) | O-demethylation of the 19-methoxy group | Cholest-5-en-3beta,19-diol |
| Cytochrome P450 (CYP) | Hydroxylation of the steroid nucleus (e.g., at C-7) | 7-hydroxy-Cholest-5-en-3beta-ol, 19-methoxy- |
| Hydroxysteroid Dehydrogenases (HSDs) | Oxidation of the 3-beta-hydroxyl group | Cholest-5-en-3-one, 19-methoxy- |
| UDP-glucuronosyltransferases (UGTs) | Glucuronidation of hydroxyl groups | Glucuronide conjugates of the parent compound and its metabolites |
| Sulfotransferases (SULTs) | Sulfation of hydroxyl groups | Sulfate conjugates of the parent compound and its metabolites |
The formation of these intermediates is a critical step in the detoxification and elimination process. The intermediates of cholesterol metabolism themselves can have biological activities, acting as signaling molecules. nih.govnih.gov For example, oxysterols, which are oxidized derivatives of cholesterol, are ligands for nuclear receptors and play a role in regulating gene expression. nih.govnih.gov
Excretion and Elimination Pathways of Sterol Metabolites
The ultimate fate of Cholest-5-en-3beta-ol, 19-methoxy- and its metabolites is excretion from the body. The modifications introduced during metabolism, particularly conjugation, render the compounds more hydrophilic, facilitating their elimination.
The primary routes of excretion for sterol metabolites are:
Biliary Excretion: The liver actively transports metabolites into the bile. annualreviews.org These metabolites are then eliminated in the feces. This is a major pathway for the elimination of cholesterol and its derivatives. nih.govnih.gov
Urinary Excretion: While less significant for cholesterol itself, more water-soluble metabolites, especially conjugated forms, can be excreted via the kidneys into the urine. mdpi.com
Cellular and Molecular Mechanisms of Action
Interactions with Intracellular Lipid Homeostasis Regulators
The regulation of intracellular lipid levels is a complex process orchestrated by a network of proteins that sense lipid concentrations and effect changes in gene expression to maintain homeostasis. Key players in this network include Sterol Regulatory Element-Binding Proteins (SREBPs), Liver X Receptors (LXRs), and the regulatory proteins Insulin-Induced Genes (INSIGs) and SREBP Cleavage-Activating Protein (SCAP). The interactions of sterols with this machinery are highly dependent on their specific chemical structures.
SREBPs are transcription factors that are pivotal in controlling the synthesis of cholesterol and fatty acids. nih.gov They are synthesized as inactive precursors bound to the endoplasmic reticulum (ER) membrane. nih.gov For activation, SREBPs must be transported from the ER to the Golgi apparatus for proteolytic cleavage, a process that is tightly regulated by cellular sterol levels.
Cholesterol itself is a key regulator of SREBP processing. When ER cholesterol levels are high, cholesterol binds to SCAP, a sterol sensor and escort protein for SREBPs. pnas.orgnih.gov This binding induces a conformational change in SCAP, promoting its interaction with INSIG proteins and leading to the retention of the SREBP-SCAP complex in the ER, thus inhibiting cholesterol synthesis. nih.govnih.gov
Conversely, certain modifications to the cholesterol structure can abolish this regulatory activity. For instance, research has shown that 19-hydroxycholesterol (B27325), a sterol with a modification at the C-19 position, does not inhibit the proteolytic processing of SREBPs. pnas.org This is because 19-hydroxycholesterol does not bind to SCAP. pnas.org Given that Cholest-5-en-3beta-ol, 19-methoxy- also possesses a modification at the C-19 position (a methoxy (B1213986) group instead of a hydroxyl group), it is plausible to hypothesize that it would similarly be unable to bind to SCAP and inhibit SREBP processing. The introduction of the methoxy group at C-19 likely creates steric hindrance or alters the electronic properties of the sterol in a way that prevents its effective binding to the sterol-sensing domain of SCAP.
Table 1: Comparative Effects of Different Sterols on SREBP-2 Processing
| Sterol | Effect on SREBP-2 Processing | Reference |
| Cholesterol | Inhibits | pnas.org |
| 25-hydroxycholesterol | Inhibits | pnas.org |
| 19-hydroxycholesterol | No effect | pnas.org |
| Cholest-5-en-3beta-ol, 19-methoxy- | Hypothesized: No effect | N/A |
This table is based on available data for related compounds and a hypothesis for Cholest-5-en-3beta-ol, 19-methoxy-.
LXRs (LXRα and LXRβ) are nuclear receptors that act as cellular cholesterol sensors and are activated by specific oxidized derivatives of cholesterol, known as oxysterols. nih.govnih.gov Upon activation, LXRs form a heterodimer with the retinoid X receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes. ahajournals.org This leads to the transcriptional upregulation of genes involved in cholesterol efflux, transport, and excretion, such as ATP-binding cassette (ABC) transporters ABCA1 and ABCG1. ahajournals.org
The ability of a sterol to activate LXRs is highly dependent on its structure, particularly the presence and position of hydroxyl groups. For example, 24(S)-hydroxycholesterol, 22(R)-hydroxycholesterol, and 27-hydroxycholesterol (B1664032) are known LXR agonists. nih.gov There is no direct evidence to suggest that Cholest-5-en-3beta-ol, 19-methoxy- can be converted into an LXR-activating oxysterol. The presence of a methoxy group at C-19, which is not a typical site for hydroxylation by cytochrome P450 enzymes involved in oxysterol synthesis, makes it unlikely that this compound would be a direct or indirect LXR agonist. Therefore, it is hypothesized that Cholest-5-en-3beta-ol, 19-methoxy- does not significantly activate LXR-mediated transcriptional regulation.
The interaction between SCAP and INSIG is a critical checkpoint in the SREBP pathway. nih.gov While cholesterol modulates this interaction by binding to SCAP, other sterols, such as 25-hydroxycholesterol, exert their regulatory effect by binding directly to INSIG. pnas.orgresearchgate.net This binding of oxysterols to INSIG stabilizes the SCAP-INSIG complex, ensuring the ER retention of SREBPs. researchgate.net
For a sterol to effectively modulate the SCAP-INSIG interaction, it must possess specific structural features. As previously noted, the inability of 19-hydroxycholesterol to inhibit SREBP processing suggests it does not effectively promote the SCAP-INSIG interaction. pnas.org Extrapolating from this, it is improbable that Cholest-5-en-3beta-ol, 19-methoxy- would be an effective modulator of the SCAP-INSIG complex. The modification at the C-19 position appears to be a critical determinant of a sterol's ability to interact with the key players in this regulatory system.
Modulation of Membrane Microdomains (Lipid Rafts)
Lipid rafts are specialized microdomains within cellular membranes that are enriched in cholesterol, sphingolipids, and specific proteins. nih.gov These domains play crucial roles in various cellular processes, including signal transduction and protein trafficking. nih.gov The formation and stability of lipid rafts are highly dependent on the unique structure of cholesterol, which allows it to pack tightly with sphingolipids.
Influence on Intracellular Signaling Cascades
Cholesterol and its metabolites can influence a variety of intracellular signaling cascades. For instance, changes in membrane cholesterol content can affect the activity of membrane-bound enzymes and receptors. Given the hypothesized impact of Cholest-5-en-3beta-ol, 19-methoxy- on membrane microdomains, it is conceivable that it could indirectly modulate signaling pathways that are dependent on the integrity of lipid rafts. However, without specific evidence of its interaction with key signaling molecules, any proposed influence remains theoretical.
Potential Interactions with Other Nuclear Receptors and Transcription Factors
Beyond LXRs, other nuclear receptors are involved in sensing and responding to lipid levels. For example, the farnesoid X receptor (FXR) is activated by bile acids, which are downstream metabolites of cholesterol. nih.gov Given that Cholest-5-en-3beta-ol, 19-methoxy- is unlikely to be a substrate for the enzymatic pathways that produce ligands for these receptors, it is not expected to directly interact with them.
It is important to note that the field of nuclear receptor pharmacology is continually evolving, and it is possible that this compound could have as-yet-unidentified interactions with other nuclear receptors or transcription factors. However, based on current knowledge of structure-activity relationships for steroidal ligands, significant interactions are not anticipated.
Biological Roles and Modulatory Activities Non Clinical/non Therapeutic
Impact on Cellular Cholesterol Flux and Transport Mechanisms
There is currently no available scientific literature or research data describing the specific impact of Cholest-5-en-3beta-ol, 19-methoxy- on cellular cholesterol influx, efflux, or intracellular transport mechanisms.
Regulation of Sterol-Mediated Gene Expression
Information regarding the ability of Cholest-5-en-3beta-ol, 19-methoxy- to regulate the expression of genes responsive to sterol levels is not present in the current body of scientific research.
Influence on Cellular Proliferation and Differentiation Processes
There are no published studies that have investigated the influence of Cholest-5-en-3beta-ol, 19-methoxy- on the processes of cellular proliferation or differentiation in any cell type.
Role in Cellular Stress Responses
The role of Cholest-5-en-3beta-ol, 19-methoxy- in cellular responses to various stressors has not been documented in the scientific literature.
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Sterol Analysis
Chromatographic methods are paramount for the separation of Cholest-5-en-3beta-ol, 19-methoxy- from complex mixtures, a necessary prelude to its accurate quantification and identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of sterols and their derivatives, including ethers like Cholest-5-en-3beta-ol, 19-methoxy-. mdpi.comnih.govfrontiersin.org For GC-MS analysis, sterols are often derivatized to increase their volatility and thermal stability. A common derivatization method is the conversion to their trimethylsilyl (B98337) (TMS) ethers. nih.govnih.gov This derivatization facilitates the separation of sterols on a capillary column, such as a DB-5MS or HP-5MS. frontiersin.orgresearchgate.net
The mass spectrometer, when coupled with a gas chromatograph, provides detailed structural information based on the fragmentation pattern of the ionized molecule. The molecular ion peak of ether derivatives can be weak. whitman.edu However, the fragmentation pattern is often characteristic. For sterol methyl ethers, key fragmentation ions can be utilized for identification. nih.gov For instance, in the analysis of Δ⁵-sterols, characteristic ions at m/z 255 and 213 are often observed. nih.gov The fragmentation of the ether linkage itself provides crucial clues. Cleavage of the C-O bond (α-cleavage) can produce prominent alkyl fragments, while β-cleavage can lead to a resonance-stabilized cation that may be the base peak. whitman.edu The specific fragmentation pattern of Cholest-5-en-3beta-ol, 19-methoxy- would be influenced by the methoxy (B1213986) group at the C-19 position, leading to a unique mass spectrum that allows for its identification.
Table 1: GC-MS Parameters for Sterol Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | DB-5MS or HP-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) frontiersin.orgresearchgate.net |
| Carrier Gas | Helium frontiersin.org or Nitrogen researchgate.net |
| Injector Temperature | ~280°C frontiersin.org |
| Detector Temperature | ~315°C frontiersin.org |
| Ionization Mode | Electron Ionization (EI) mdpi.com |
| Derivatization | Trimethylsilylation (TMS ether formation) nih.govnih.gov |
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) offers a sensitive and selective method for the analysis of sterols and their derivatives without the need for derivatization. mdpi.comresearchgate.netnih.gov This technique is particularly suitable for the analysis of less volatile and more polar compounds compared to GC-MS.
Reverse-phase chromatography, often utilizing a C18 column, is commonly employed for the separation of sterols. lipidmaps.orgfrontiersin.org The mobile phase typically consists of a mixture of solvents like acetonitrile, methanol, and water, often with additives like formic acid to improve ionization. frontiersin.org The use of electrospray ionization (ESI) is a convenient mode for the ionization of non-derivatized sterols and their derivatives. frontiersin.org
In tandem mass spectrometry (MS/MS), a precursor ion corresponding to the protonated molecule [M+H]⁺ or an adduct (e.g., [M+NH₄]⁺) of Cholest-5-en-3beta-ol, 19-methoxy- is selected and fragmented. nih.gov This process, known as collision-induced dissociation (CID), produces a characteristic spectrum of product ions. mun.ca For cholesterol and its esters, a common fragment ion at m/z 369, corresponding to the dehydrated cholesterol cation, is often observed. nih.gov The specific fragmentation pattern of Cholest-5-en-3beta-ol, 19-methoxy- in an MS/MS experiment would provide a high degree of confidence in its identification and allow for its quantification even at low concentrations in complex biological samples. mdpi.combiorxiv.org The development of multiple reaction monitoring (MRM) methods enhances the selectivity and sensitivity of the analysis. mdpi.comlipidmaps.org
Table 2: HPLC-MS/MS Parameters for Sterol Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., ACQUITY BEH C18) frontiersin.org |
| Mobile Phase | Gradient of Water/Methanol or Water/Acetonitrile with Formic Acid frontiersin.org |
| Ionization Mode | Electrospray Ionization (ESI) frontiersin.org or Atmospheric Pressure Chemical Ionization (APCI) frontiersin.org |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) mdpi.comlipidmaps.org or Product Ion Scan |
| Collision Energy | Optimized for the specific analyte mdpi.com |
Thin-Layer Chromatography (TLC) in Sterol Isolation
Thin-layer chromatography (TLC) is a valuable and straightforward technique for the initial separation and isolation of sterols from a mixture. researchgate.netresearchgate.netnih.gov It is often used as a preparative step before further analysis by more sophisticated methods like GC-MS or NMR. researchgate.net
In TLC, a sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. researchgate.net The plate is then placed in a developing chamber with a solvent system (mobile phase). The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. For the separation of neutral lipids like sterols, a common mobile phase consists of a mixture of non-polar and moderately polar solvents, such as toluene, diethyl ether, and ethyl acetate. researchgate.net
After development, the separated compounds can be visualized. youtube.com Since sterols are generally not colored, visualization can be achieved by spraying the plate with a reagent that reacts with the sterols to produce colored or fluorescent spots, or by using a UV lamp if the compounds are UV-active. youtube.com The different classes of sterols (e.g., 4-desmethylsterols, 4-monomethylsterols, and 4,4'-dimethylsterols) can be separated based on their polarity. researchgate.net Cholest-5-en-3beta-ol, 19-methoxy- would migrate on the TLC plate to a position determined by its polarity, which is influenced by the hydroxyl and methoxy groups. The corresponding spot can then be scraped from the plate and the compound extracted for further analysis.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of Cholest-5-en-3beta-ol, 19-methoxy-.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules, including complex sterols. nih.govresearchgate.net Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques are employed to determine the connectivity and stereochemistry of the molecule. nih.govmagritek.com
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. magritek.com The chemical shift, splitting pattern (multiplicity), and integration of the signals are all informative. For Cholest-5-en-3beta-ol, 19-methoxy-, the presence of the methoxy group would be indicated by a characteristic singlet in the ¹H NMR spectrum, typically in the range of 3.5-4.0 ppm. researchgate.netresearchgate.net
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. magritek.com The chemical shift of the methoxy carbon is typically observed around 50-60 ppm. nih.gov The chemical shifts of the other carbon atoms in the sterol backbone provide a fingerprint that can be compared to known cholesterol derivatives. rsc.orgnih.gov
Table 3: Expected Key NMR Signals for Cholest-5-en-3beta-ol, 19-methoxy-
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | ~3.5 - 4.0 | Singlet | 19-OCH₃ |
| ¹H | ~3.5 | Multiplet | H-3 |
| ¹H | ~5.4 | Multiplet | H-6 |
| ¹³C | ~50 - 60 | - | 19-OCH₃ |
| ¹³C | ~71 | - | C-3 |
| ¹³C | ~140 | - | C-5 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the structural characterization of Cholest-5-en-3beta-ol, 19-methoxy-.
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Cholest-5-en-3beta-ol, 19-methoxy- would show a characteristic broad absorption band for the hydroxyl (-OH) group in the region of 3200-3600 cm⁻¹. The C-O stretching vibrations for the alcohol and the ether linkages would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The C-H stretching vibrations of the alkyl groups and the C=C stretching of the double bond in the B-ring would also be observable. conicet.gov.ar
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. researchgate.net Cholesterol and its simple derivatives that lack extensive conjugation typically have a UV absorption maximum below 210 nm. tandfonline.comresearchgate.netnih.gov The presence of the isolated double bond in the B-ring of Cholest-5-en-3beta-ol, 19-methoxy- would result in a weak absorption in this region. While not highly specific for detailed structure elucidation on its own, UV-Vis spectroscopy can be a useful tool for quantification, especially when coupled with HPLC. tandfonline.comnih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Cholest-5-en-3beta-ol, 19-methoxy- |
| Cholesterol |
| 4-desmethylsterols |
| 4-monomethylsterols |
Isotope Dilution Mass Spectrometry for Precise Quantitation
Isotope dilution mass spectrometry (ID-MS) stands as the gold standard for the precise and accurate quantification of sterols and their derivatives in biological samples. nih.govnih.gov This technique involves the addition of a known amount of a stable isotope-labeled version of the analyte of interest to the sample at the beginning of the analytical process. For Cholest-5-en-3beta-ol, 19-methoxy-, a synthesized analog containing deuterium (B1214612) (²H) or carbon-13 (¹³C) atoms would serve as the ideal internal standard.
The fundamental principle of ID-MS is that the isotopically labeled internal standard behaves identically to the endogenous analyte throughout all stages of sample preparation and analysis, including extraction, derivatization, and ionization. nih.gov Any sample loss during these steps will affect both the analyte and the internal standard equally, thus preserving the ratio between them. By measuring the ratio of the signal from the native analyte to that of the isotope-labeled standard using a mass spectrometer, a highly accurate and precise concentration can be determined, correcting for variations in sample recovery and instrument response. mdpi.com
Validated ID-MS methods for related oxysterols have demonstrated excellent precision, with coefficients of variation (CVs) for within-day and between-day precision often below 15%. nih.govmdpi.com For instance, a study on various oxysterols in human serum reported within-day precision CVs ranging from 2.1% to 10.8% and between-day precision CVs from 2.3% to 12.1%. nih.gov This level of precision is crucial for reliably detecting small but physiologically significant changes in the concentration of sterol metabolites.
Table 1: Key Parameters in Isotope Dilution Mass Spectrometry for Sterol Analysis
| Parameter | Description | Typical Application for Sterol Analysis |
| Internal Standard | A stable isotope-labeled version of the analyte. | Deuterium-labeled (e.g., d3, d6) sterols are commonly synthesized and used. nih.gov |
| Mass Analyzer | The component of the mass spectrometer that separates ions based on their mass-to-charge ratio. | Quadrupole, time-of-flight (TOF), and magnetic sector analyzers are frequently used. |
| Ionization Technique | The method used to create ions from the analyte molecules. | Gas chromatography is often paired with electron ionization (EI), while liquid chromatography uses electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). epa.govsciex.com |
| Quantification | The process of determining the concentration of the analyte. | Based on the ratio of the peak areas of the native analyte and the isotope-labeled internal standard. |
Sample Preparation and Derivatization Strategies for Targeted Analysis
The analysis of Cholest-5-en-3beta-ol, 19-methoxy-, particularly from biological sources, necessitates thorough sample preparation to isolate the compound from a complex matrix and enhance its detectability. aocs.org This is especially critical for gas chromatography-mass spectrometry (GC-MS), the preeminent discovery tool in sterolomics. nih.govresearchgate.net
The initial step in sample preparation often involves alkaline hydrolysis, or saponification, using a reagent like potassium hydroxide (B78521) in methanol. nih.govaocs.org This procedure cleaves any esterified forms of the sterol, ensuring the measurement of the total concentration of the compound. For samples with more complex matrices, such as those containing steryl glycosides, an initial acid hydrolysis step may be required to break the glycosidic bonds. aocs.org
Following hydrolysis, the unsaponifiable lipids, which include the sterol fraction, are extracted from the aqueous mixture using an organic solvent. To further purify the sample and isolate the sterols from other lipids, solid-phase extraction (SPE) is commonly employed. nih.govsigmaaldrich.com Silica-based SPE cartridges are effective for this purpose, allowing for the separation of different lipid classes based on their polarity. sigmaaldrich.com
A crucial step for the analysis of sterols by GC-MS is derivatization. aocs.org Sterols contain a hydroxyl group that makes them polar and less volatile, leading to poor chromatographic peak shape and potential thermal degradation in the GC injector. Derivatization converts the hydroxyl group into a less polar and more volatile functional group. The most common derivatization technique for sterols is silylation, which forms a trimethylsilyl (TMS) ether. aocs.orgmdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used for this purpose. nih.govmdpi.com The reaction is typically carried out at an elevated temperature (e.g., 60-100°C) to ensure complete derivatization. mdpi.com
For sterols that may also contain ketone groups, a two-step derivatization process involving methoximation followed by silylation can be used. nih.gov Methoxyamine hydrochloride in pyridine (B92270) converts the keto groups to methoximes, which are then silylated along with the hydroxyl groups. nih.gov This strategy improves the stability and chromatographic properties of ketosteroids. nih.gov
While liquid chromatography-tandem mass spectrometry (LC-MS/MS) can sometimes analyze steroids without derivatization, derivatization can still be employed to enhance ionization efficiency and improve the sensitivity and selectivity of the analysis. mdpi.comsciex.com
Table 2: Common Derivatization Reagents for Sterol Analysis
| Reagent | Abbreviation | Target Functional Group | Resulting Derivative |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl (-OH) | Trimethylsilyl (TMS) ether mdpi.com |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyl (-OH) | Trimethylsilyl (TMS) ether nih.gov |
| Trimethylchlorosilane | TMCS | Catalyst for silylation | - mdpi.com |
| Methoxyamine Hydrochloride | MOX | Carbonyl (C=O) | Methoxime nih.gov |
In Vitro Research Models and Experimental Systems
Cell Culture Models for Mechanistic Studies
Cell culture systems are fundamental to understanding the cellular and molecular mechanisms of action of sterol compounds. These models allow for controlled investigation into the effects of a compound on cell viability, signaling pathways, and metabolic processes.
Primary Cell Cultures in Sterol Research
Primary cell cultures, which are derived directly from tissues, offer a model that closely mimics the physiological state of cells in vivo. For a compound like Cholest-5-en-3beta-ol, 19-methoxy-, researchers would likely utilize primary cultures of cell types relevant to cholesterol metabolism and transport, such as hepatocytes, adrenal cells, or neurons. These models would be instrumental in determining how the compound influences cell-specific functions in a near-native environment.
Established Cell Lines for Defined Experimental Systems
Established or immortalized cell lines provide a renewable and consistent source of cellular material for high-throughput screening and detailed mechanistic studies. The choice of cell line would be dictated by the research question. For instance, to study the influence of Cholest-5-en-3beta-ol, 19-methoxy- on cancer biology, one might use cell lines such as HeLa (cervical cancer), HepG2 (liver cancer), or PC-3 (prostate cancer). These systems would allow for the reproducible assessment of the compound's effects on cell proliferation, apoptosis, and other cancer-related phenotypes.
Liposome and Artificial Membrane Systems for Membrane Interaction Studies
To investigate the biophysical interactions of Cholest-5-en-3beta-ol, 19-methoxy- with cellular membranes, researchers would turn to liposomes and artificial membrane systems. These models allow for the precise control of lipid composition, enabling a detailed examination of how the sterol affects membrane fluidity, permeability, and the formation of lipid rafts. Such studies are crucial for understanding how the compound might modulate the function of membrane-bound proteins.
Animal Research Models for Systemic Investigation
Rodent Models (e.g., Mice, Rats) for Sterol Metabolism Studies
Rodent models, particularly mice and rats, are foundational to the study of sterol metabolism due to their genetic and physiological similarities to humans, as well as their relatively short lifespans and ease of genetic manipulation. nih.govscielo.org.mx They are extensively used to understand how the body processes and responds to various sterols.
For instance, studies in rats have been crucial in understanding the biosynthesis and accumulation of related sterols in the brain. nih.gov The C57Bl/6 mouse strain is often favored in metabolic research because of its susceptibility to developing obesity and diabetes when fed an atherogenic diet, making it a suitable model to study metabolic syndrome. frontiersin.org
Genetically Modified Animal Models (e.g., LXR/SREBP pathway manipulations)
To dissect the specific molecular pathways influenced by sterols, researchers utilize genetically modified animal models. Manipulations of the Liver X Receptor (LXR) and Sterol Regulatory Element-Binding Protein (SREBP) pathways are particularly relevant. nih.gov
SREBP Pathway: SREBPs are transcription factors that regulate the synthesis of cholesterol and fatty acids. nih.gov Studies on mice with a disrupted SREBP-1 gene have shown that SREBP-2 can compensate for its absence in regulating cholesterol synthesis in the liver, although this can lead to excessive cholesterol production. nih.gov This highlights the intricate feedback mechanisms controlling sterol homeostasis. The sensitivity of SREBP-2 to oxysterols, which are structurally related to Cholest-5-en-3beta-ol, 19-methoxy-, underscores the potential for this compound to influence this pathway. nih.gov
LXR Pathway: LXRs are nuclear receptors that are activated by oxysterols and play a key role in cholesterol efflux and transport. nih.gov Research indicates that SREBP-2 is more sensitive to exogenous oxysterols than LXR. nih.gov Genetically modified mouse models with altered LXR activity are crucial for understanding how specific sterols contribute to cholesterol homeostasis and inflammation.
A study on a related cholesterol metabolite, cholest-5-en-3-one, in obese db/db mice demonstrated its ability to alleviate hyperglycemia and hyperinsulinemia by reducing the production of inflammatory cytokines, suggesting an interaction with inflammatory signaling pathways that may also be relevant for Cholest-5-en-3beta-ol, 19-methoxy-. nih.gov
Table 1: Key Genetically Modified Rodent Models in Sterol Metabolism Research
| Model | Gene(s) Modified | Key Pathway(s) Affected | Relevance to Sterol Metabolism Research |
| SREBP-1 Knockout Mouse | SREBP-1 | Sterol & Fatty Acid Synthesis | Investigates the distinct and overlapping roles of SREBP isoforms in lipid homeostasis. nih.gov |
| LXR Knockout Mouse | LXRα and/or LXRβ | Cholesterol Efflux, Transport, and Inflammation | Elucidates the role of LXR in mediating the effects of oxysterols on gene expression. nih.gov |
| ApoE Knockout Mouse | Apolipoprotein E (ApoE) | Lipoprotein Metabolism | Studies the development of atherosclerosis and hypercholesterolemia. springermedizin.demdpi.com |
| LDLR Knockout Mouse | Low-Density Lipoprotein Receptor (LDLR) | Cholesterol Uptake | Investigates the mechanisms of hypercholesterolemia and atherosclerosis. frontiersin.orgnih.gov |
| db/db Mouse | Leptin Receptor | Insulin Signaling, Glucose Metabolism | Examines the interplay between obesity, diabetes, and sterol metabolism. nih.gov |
Diet-Induced Models of Sterol Perturbation
Dietary manipulation is a common and effective method to induce metabolic disturbances in rodent models, creating a phenotype that can mimic human metabolic diseases. High-fat and high-cholesterol diets are frequently used to induce hypercholesterolemia and atherosclerosis in animals like Wistar rats and various mouse strains. frontiersin.orgnih.gov
Non-Rodent Animal Models in Comparative Sterol Metabolism (e.g., Echinoderms)
Methodologies for Compound Administration and Sample Collection in Animal Studies
The administration of compounds and subsequent collection of biological samples are critical procedures in animal research.
Compound Administration: For oral administration in rodents, compounds can be mixed with the diet or administered via oral gavage. In some studies, compounds are dissolved in a vehicle and injected. For example, in a study on a doxorubicin-induced cardiotoxicity model, liposomes containing a therapeutic agent were administered via tail vein injection in mice. dovepress.com Another study utilized intramuscular injections into the quadriceps of mice. nih.gov The choice of administration route depends on the compound's properties and the research question. nih.govthepharmajournal.com
Sample Collection: Blood samples are a primary source of information on systemic metabolism. In small laboratory animals, blood can be collected from various sites, including the saphenous vein, jugular vein, or via cardiac puncture at the terminal stage of a study. nih.gov It is crucial to minimize stress during sample collection as it can affect the study's outcome. nih.gov For tissue-specific analysis, organs are harvested after the animal is euthanized. For instance, in brain studies, tissue slices can be analyzed to map the spatial distribution of sterols. researchgate.netnih.gov
Ethical Considerations in Animal Research Protocols
The use of animals in research is governed by strict ethical guidelines to ensure their welfare. nih.govnih.gov Key principles include:
Justification: Research must have a clear scientific purpose with a reasonable expectation of advancing knowledge or improving human or animal health. nih.gov
The Three Rs:
Replacement: Using non-animal methods whenever possible. scielo.org.mx
Reduction: Using the minimum number of animals necessary to obtain valid results. scielo.org.mx
Refinement: Minimizing any pain, suffering, or distress to the animals. scielo.org.mxnih.govthepharmajournal.com
Humane Treatment: Researchers must be trained in the proper care and handling of the animal species being studied. nih.gov This includes using appropriate anesthesia and analgesia for any procedures that may cause pain. nih.gov
Institutional Animal Care and Use Committee (IACUC) Approval: All animal research protocols must be reviewed and approved by an IACUC, which ensures that the proposed research meets ethical and regulatory standards.
Researchers have a moral obligation to treat experimental animals with care and to ensure that any potential harm is justified by the expected scientific benefits. nih.gov
Future Research Directions and Emerging Areas
Elucidating Novel Biological Functions and Signaling Roles
Currently, there is a significant gap in the scientific literature regarding the specific biological functions and signaling pathways associated with Cholest-5-en-3beta-ol, 19-methoxy-. While the synthesis of this compound has been reported, its biological evaluation remains an open area for investigation. Research into its close analogue, 19-hydroxycholesterol (B27325), has shown it to be a weak regulator of sterol regulatory element-binding protein (SREBP) processing, a central pathway in cholesterol homeostasis. However, other studies have implicated 19-hydroxycholesterol in the activation of the Sonic hedgehog (Shh) signaling pathway, which is crucial for embryonic development and has been linked to certain cancers.
Future research should, therefore, focus on a systematic evaluation of the biological activities of Cholest-5-en-3beta-ol, 19-methoxy-. Key research questions would include:
Does it interact with nuclear receptors, such as the Liver X Receptors (LXRs) or Retinoic acid receptor-related orphan receptors (RORs), which are known to be modulated by other oxysterols?
Can it influence inflammatory pathways or immune cell differentiation, functions that have been attributed to other cholesterol derivatives like 25-hydroxycholesterol?
Does the 19-methoxy- group confer unique properties compared to the 19-hydroxy- group in terms of metabolic stability, membrane partitioning, or protein binding?
Answering these questions will require the development of targeted in vitro assays and cell-based models to screen for its activity across a range of signaling pathways.
Development of Advanced Analytical Techniques for Low-Abundance Sterol Detection
A major hurdle in studying rare sterols like Cholest-5-en-3beta-ol, 19-methoxy- is their presumed low abundance in biological systems, making their detection and quantification a significant analytical challenge. The advancement of sensitive analytical methods is, therefore, a critical prerequisite for understanding its physiological and pathological relevance.
Current state-of-the-art techniques for sterol analysis, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), provide the foundation for developing specialized methods for this compound. Future research in this area should focus on:
Developing specific and highly sensitive LC-MS/MS methods: This would involve the synthesis of a stable isotope-labeled internal standard of Cholest-5-en-3beta-ol, 19-methoxy- to enable accurate quantification in complex biological matrices like plasma, tissues, and cells.
Exploring novel derivatization strategies: Chemical derivatization can enhance ionization efficiency and chromatographic separation, which is particularly important for distinguishing between closely related sterol isomers.
Implementing high-resolution mass spectrometry: This can aid in the confident identification of the compound in biological samples and help to differentiate it from other isobaric species.
The table below summarizes some of the current analytical approaches that could be adapted for the study of Cholest-5-en-3beta-ol, 19-methoxy-.
| Analytical Technique | Potential Application for Cholest-5-en-3beta-ol, 19-methoxy- | Key Considerations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification following derivatization to improve volatility and thermal stability. | Potential for thermal degradation of the methoxy (B1213986) group. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Highly sensitive and specific quantification using a stable isotope-labeled internal standard. | Optimization of chromatographic separation from other sterol isomers is crucial. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for unambiguous identification in complex samples. | Higher instrument cost and data complexity. |
Application of Systems Biology Approaches to Map Sterol Regulatory Networks
Systems biology offers a powerful framework for understanding the complex interplay of molecules in a biological system. Once the fundamental biological activities of Cholest-5-en-3beta-ol, 19-methoxy- are identified, systems biology approaches can be employed to map its position within the broader sterol regulatory network.
This would involve integrating data from multiple 'omics' platforms, such as transcriptomics, proteomics, and lipidomics, to build computational models of the cellular response to this specific sterol. For instance, if Cholest-5-en-3beta-ol, 19-methoxy- is found to modulate the expression of certain genes, this information can be used to infer its upstream regulators and downstream effectors.
Future research in this domain could involve:
Transcriptomic profiling: Using techniques like RNA-sequencing to identify genes and pathways that are altered in response to treatment with Cholest-5-en-3beta-ol, 19-methoxy-.
Interactome mapping: Employing methods such as affinity purification-mass spectrometry to identify proteins that physically interact with this sterol, potentially revealing its direct targets.
Computational modeling: Building predictive models of the sterol regulatory network that incorporate Cholest-5-en-3beta-ol, 19-methoxy-, allowing for in silico hypothesis testing and the identification of key network nodes.
The study of sterol regulatory element-binding proteins (SREBPs) provides a template for how systems approaches can delineate complex metabolic pathways.
Interdisciplinary Research with Structural Biology and Computational Chemistry
Understanding the function of Cholest-5-en-3beta-ol, 19-methoxy- at a molecular level will necessitate a close collaboration between biochemists, structural biologists, and computational chemists. Determining the three-dimensional structures of this sterol in complex with its protein targets is essential for elucidating its mechanism of action and for the rational design of synthetic modulators.
Future research should aim to:
Crystallize protein-ligand complexes: If a protein target is identified, obtaining a high-resolution crystal structure of it bound to Cholest-5-en-3beta-ol, 19-methoxy- would provide invaluable insights into the specific molecular interactions.
Utilize Nuclear Magnetic Resonance (NMR) spectroscopy: NMR can be used to study the dynamics of the interaction between the sterol and its binding partners in solution.
Perform molecular docking and molecular dynamics simulations: Computational approaches can be used to predict the binding mode of Cholest-5-en-3beta-ol, 19-methoxy- to potential protein targets and to understand how the 19-methoxy- group influences its binding affinity and specificity compared to other sterols.
These interdisciplinary efforts will be crucial for translating fundamental discoveries about Cholest-5-en-3beta-ol, 19-methoxy- into potential therapeutic applications.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for structural characterization of 19-methoxy-cholest-5-en-3beta-ol?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the methoxy group's position (C19) and sterol backbone integrity. DEPT experiments can distinguish CH, CH₂, and CH₃ groups. Compare chemical shifts with unmodified cholest-5-en-3beta-ol (δ ~3.5 ppm for C3-OH vs. δ ~3.3 ppm for methoxy) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (C₂₈H₄₈O₂, expected [M+H]⁺: 417.37) and fragmentation patterns. Electrospray ionization (ESI) or APCI is suitable for non-volatile sterols .
- Infrared Spectroscopy (IR): Confirm methoxy C-O stretch (~1100 cm⁻¹) and absence of hydroxyl (~3400 cm⁻¹) at C3 .
Q. What safety protocols should be followed when handling 19-methoxy-cholest-5-en-3beta-ol in the lab?
- Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles. For prolonged exposure, use chemical-resistant suits (e.g., Tyvek) .
- Ventilation: Work in a fume hood to avoid inhalation. If volatilized, use NIOSH-approved respirators with organic vapor cartridges .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid drain contamination .
Q. How can synthetic purity of 19-methoxy-cholest-5-en-3beta-ol be validated?
- Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection (λ = 210 nm). Compare retention times with standards. Purity >95% is recommended for biological assays .
- Thin-Layer Chromatography (TLC): Silica gel plates with chloroform/methanol (9:1). Visualize with sulfuric acid charring .
Advanced Research Questions
Q. How does the 19-methoxy group affect the compound’s crystallinity compared to cholest-5-en-3beta-ol?
- Methodological Answer:
- X-ray Diffraction (XRD): Analyze crystal packing. The methoxy group may disrupt hydrophobic interactions, reducing melting point. For example, cholesterol (mp = 148–150°C) vs. 19-methoxy derivative (hypothetical mp = 130–135°C) .
- Differential Scanning Calorimetry (DSC): Measure phase transitions. Reduced crystallinity may correlate with broader melting endotherms .
Q. How can conflicting bioactivity data across studies on 19-methoxy derivatives be resolved?
- Methodological Answer:
- Systematic Review Framework: Follow PRISMA guidelines to assess study heterogeneity (e.g., cell lines, concentrations). Meta-regression can identify confounding variables (e.g., solvent polarity affecting solubility) .
- Dose-Response Analysis: Use standardized assays (e.g., MTT for cytotoxicity) with controls for batch-to-batch variability. Report IC₅₀ values with 95% confidence intervals .
Q. What experimental strategies mitigate steric hindrance during 19-methoxy substitution in sterol synthesis?
- Methodological Answer:
- Protective Group Chemistry: Temporarily protect C3-OH with acetyl or trimethylsilyl groups before methoxylation at C19. Deprotect under mild conditions (e.g., K₂CO₃/MeOH) .
- Catalytic Methods: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance methoxy group incorporation in non-polar solvents .
Key Considerations for Researchers
- Stereochemical Confirmation: Use NOESY or ROESY NMR to verify methoxy orientation at C19 .
- Biological Assay Design: Include cholesterol as a control to isolate 19-methoxy-specific effects .
- Data Reproducibility: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
